(3Z)-Hex-3-en-1-yl methyl carbonate
Overview
Description
Synthesis Analysis
The synthesis of (3Z)-Hex-3-en-1-yl methyl carbonate and similar compounds involves palladium-catalyzed processes, demonstrating the versatility of these methods in organic synthesis. For instance, Bagutski et al. (2006) developed a Pd-catalyzed 5-exo-trig-3-exo-trig cascade cyclization, providing an efficient route to bicyclic acrylates, which are essential for low-shrinkage polymers (Bagutski et al., 2006). This highlights the compound's role in synthesizing novel monomers for polymer chemistry.
Molecular Structure Analysis
The molecular structure of related carbonate compounds has been studied through various techniques, including X-ray crystallography and NMR spectroscopy. Ahmad et al. (2009) investigated the solid-state structure of a potassium methylstannoxyl carbonate cluster, revealing its drum-type structure typical for organostannoxyl carboxylates (Ahmad et al., 2009). Such studies provide insights into the geometric and electronic characteristics of (3Z)-Hex-3-en-1-yl methyl carbonate and its derivatives, which are crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving (3Z)-Hex-3-en-1-yl methyl carbonate are indicative of its reactivity towards various organic synthesis processes. Selva et al. (2008) explored the methylation of benzyl-type alcohols with dimethyl carbonate, showcasing the compound's potential in selective synthesis processes (Selva et al., 2008). Such reactions underscore the compound's utility in creating chemically diverse and functionally rich organic molecules.
Physical Properties Analysis
Understanding the physical properties of (3Z)-Hex-3-en-1-yl methyl carbonate is essential for its application in synthesis and material science. Research focusing on related compounds, such as the study of dimethyl carbonate synthesis from methanol and carbon dioxide over zirconia by Jung and Bell (2001), provides valuable information on the synthesis conditions and mechanisms, which could be analogous to those of (3Z)-Hex-3-en-1-yl methyl carbonate (Jung & Bell, 2001).
Chemical Properties Analysis
The chemical properties of (3Z)-Hex-3-en-1-yl methyl carbonate, including its reactivity and stability, play a critical role in its applications. The compound's behavior in chemical reactions, such as palladium-catalyzed annulations and methylation reactions, indicates its potential in organic synthesis and material development. Research by Selva and Tundo (2003) on the chemoselective methylation of functionalized anilines with dimethyl carbonate highlights the selective reactivity of such compounds, which is pivotal for designing specific synthesis pathways (Selva & Tundo, 2003).
Scientific Research Applications
Cyclopropyl Building Blocks for Organic Synthesis
The palladium-catalyzed cascade cyclization of 1,6-enynes with a propargyl carbonate terminus, including compounds structurally related to "(3Z)-Hex-3-en-1-yl methyl carbonate", facilitates the synthesis of variously substituted 2-(bicyclo[3.1.0]hex-1-yl)acrylates. These compounds serve as novel monomers for low-shrinkage polymers, highlighting a scalable synthetic route for technical application in material science (Bagutski et al., 2006).
Decomposition and Isomerization Studies
Research on the decomposition and isomerization reactions of related hexyl radicals at high temperatures provides insights into the kinetics and reaction mechanisms of olefin formation. This knowledge is crucial for understanding combustion processes and for the development of more efficient fuel and energy systems (Awan et al., 2010).
Polyurethane and Polymer Research
The synthesis of α,ω-di(vinylene carbonate) telechelic polyolefins through metathesis reactions demonstrates the potential of (3Z)-Hex-3-en-1-yl methyl carbonate analogs as precursors for non-isocyanate polyurethanes (NIPUs). This research underscores the quest for more sustainable and less toxic alternatives in polymer production (Chauveau et al., 2019).
Combustion and Pyrolysis Studies
Studies on the pyrolysis of cyclohexane and related compounds at low pressure offer valuable data on the formation of various radicals and stable products, informing the optimization of combustion processes and the development of new synthetic pathways for industrial chemistry (Wang et al., 2012).
Green Chemistry and Methylation
The versatility of dimethyl carbonate (DMC) as an eco-friendly alternative for methylation and carbonylation processes, including reactions with (3Z)-Hex-3-en-1-yl methyl carbonate analogs, highlights the shift towards more sustainable chemical processes. This approach reduces reliance on toxic reagents and promotes cleaner production methods (Tundo & Selva, 2002).
Safety And Hazards
properties
IUPAC Name |
[(Z)-hex-3-enyl] methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-6-7-11-8(9)10-2/h4-5H,3,6-7H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOXMGXSDAAJGX-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052353 | |
Record name | (Z)-Hex-3-en-1-yl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbonic acid, (3Z)-3-hexen-1-yl methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(3Z)-Hex-3-en-1-yl methyl carbonate | |
CAS RN |
67633-96-9 | |
Record name | Liffarome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67633-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, (3Z)-3-hexen-1-yl methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-Hex-3-en-1-yl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-hex-3-en-1-yl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEX-3-EN-1-YL METHYL CARBONATE, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC5YY1PGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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